molecular formula C9H6ClN B097870 3-Chloroisoquinoline CAS No. 19493-45-9

3-Chloroisoquinoline

Cat. No.: B097870
CAS No.: 19493-45-9
M. Wt: 163.6 g/mol
InChI Key: CPCMFADZMOYDSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ingenol mebutate is synthesized from ingenol, which is extracted from the sap of Euphorbia peplus. The synthesis involves esterification of ingenol with angelic acid to form ingenol-3-angelate . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of ingenol mebutate involves large-scale extraction of ingenol from Euphorbia peplus, followed by its esterification with angelic acid. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ingenol mebutate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ingenol mebutate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of ingenol mebutate include various oxidized and reduced forms of the compound, as well as substituted derivatives .

Properties

IUPAC Name

3-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCMFADZMOYDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348833
Record name 3-chloroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19493-45-9
Record name 3-Chloroisoquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloroisoquinoline
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Record name 3-Chloroisoquinoline
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Synthesis routes and methods I

Procedure details

3-Aminoisoquinoline (1.44 g, 10 mmol) was suspended in 10M HCl (5 mL) and cooled to 0° C. Sodium nitrite (689 mg, 10 mmol) was added in portions over 5 minutes. The reaction mixture was stirred at 0° C. for 2 hours and allowed to warm to room temperature over 1 hour. The reaction mixture was added carefully to saturated NaHCO3 solution (200 mL) and extracted into ethyl acetate. The insoluble byproduct was removed by filtration and the aqueous layer was re-extracted into ethyl acetate. The combined organics were washed with water and brine, dried (Na2SO4) and concentrated to a brown oil which solidified on standing. Flash chromatography on silica, eluting with dichloromethane, gave the title compound as a white solid (827 mg, 5.05 mmol, 51%). 1H NMR (d6-DMSO, 400 MHz) δ 9.12 (s, 1H), 8.41 (s, 1H), 8.12 (dd, 1H, J=7.5, 1.0 Hz), 7.93-7.90 (m, 1H), 7.84-7.80 (m, 1H), 7.74-7.70 (m, 1H). LCMS (1) Rt=1.79 min; m/z (ESI+) 164 (MH+).
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1.44 g
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689 mg
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200 mL
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5 mL
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51%

Synthesis routes and methods II

Procedure details

The product from Example 60B (6.73 g, 33.8 mmol) was suspended in glacial acetic acid (37 mL) and concentrated HCl (13 mL), treated with tin powder (12.1 g, 101.9 mmol), and heated at 55-60° C. for 3 hours with stirring. The mixture was allowed to cool to room temperature and the precipitated tin salts were removed by filtration through Celite. The filtrate was basified to pH 9 with concentrated NH4OH and then extracted with ethyl acetate. The organic extracts were combined, washed with saturated NaHCO3 solution, dried over Na2SO4, and concentrated under reduced pressure to provide the title compound as a gummy yellow residue (1.28 g, 23%).
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6.73 g
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reactant
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13 mL
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12.1 g
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37 mL
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Yield
23%

Synthesis routes and methods III

Procedure details

A mixture of 1,3-dichloroisoquinoline (26.0 g; prepared according to the method of G Simchen, Angew. Chem. Internat. Ed. 5 (7), 663, 1966), acetic acid (125 ml), hydrogen iodide (55 ml) and red phosphorus (9.0 g) was heated with stirring at a temperature of 170° C. for a period of 3 hours. After cooling the mixture was poured into ice-water and the aqueous mixture was neutralized with aqueous sodium hydroxide. The aqueous mixture was extracted with dichloromethane and the organic extract was dried over anhydrous magnesium sulfate. The solvent was evaporated to give an oil which was purified by column chromatography over silica gel (eluant dichloromethane) to give 3-chloroisoquinoline (18.23 g) mp<50° C.
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red phosphorus
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9 g
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125 mL
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ice water
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 3-Chloroisoquinoline?

A: Several methods have been reported for synthesizing this compound. One approach involves the reaction of 3-alkoxyisoquinolines with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). [, ] Another method utilizes a Vilsmeier reaction, employing POCl3 and DMF as reagents. []

Q2: What is the significance of the chlorine atom in the 3-position of isoquinoline?

A: The chlorine atom in this compound serves as a versatile handle for further functionalization. It can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at the 3-position. For instance, it reacts with thiolate ions to yield 4-(methylthio)isoquinoline. [] Additionally, palladium-catalyzed reactions enable the introduction of amino groups, expanding the possibilities for structural modifications. []

Q3: How does the reactivity of this compound differ from its 4-halo counterparts?

A: Interestingly, this compound exhibits distinct reactivity compared to 4-haloisoquinolines. In the presence of amide and thiomethoxide ions, this compound preferentially undergoes nucleophilic aromatic substitution (SNAr) with the amide ion to produce 3-aminoisoquinoline. In contrast, 4-haloisoquinolines favor reaction with thiolate ions. This difference highlights the influence of the halogen position on the reaction pathway. []

Q4: Can this compound be used to synthesize more complex isoquinoline derivatives?

A: Yes, this compound acts as a valuable precursor for synthesizing diverse isoquinoline derivatives. For example, it can be converted into this compound-4-aldehydes through specific reactions. [, ] These aldehydes, in turn, can be further modified via oxidation, reduction, or nucleophilic substitution at the 3-position, expanding the range of accessible compounds. [, ]

Q5: Are there any specific applications of this compound derivatives in medicinal chemistry?

A: While the provided research doesn't directly explore biological applications, one study demonstrates the synthesis of a nevirapine analogue from 4-amino-3-chloroisoquinoline. [] Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. This example suggests potential applications of this compound derivatives in medicinal chemistry, specifically in developing antiviral agents.

Q6: How can the reactivity of this compound be exploited for building larger structures?

A: The research demonstrates the use of this compound in constructing biisoquinolines. [] Under specific conditions involving zinc reduction and nickel catalysis, 1-aryl-3-chloroisoquinolines are converted into 3,3′-biisoquinolines. This coupling reaction highlights the potential of this compound as a building block for synthesizing more extensive molecular architectures.

Q7: What are the limitations of using this compound in synthesis?

A: While this compound offers valuable reactivity, certain limitations exist. For instance, attempts to directly lithiate the 3-position have proven unsuccessful, leading to either deprotonation or complex reaction mixtures. [] This observation suggests potential challenges in directly modifying the 3-position with organolithium reagents.

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